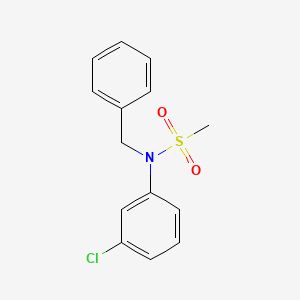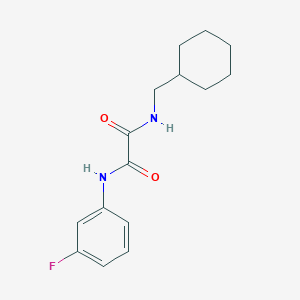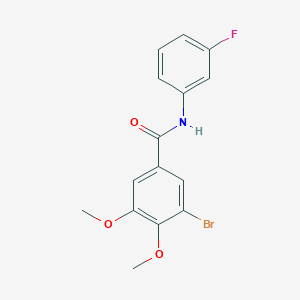![molecular formula C19H20ClN3O2S B4386088 N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4386088.png)
N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide
Descripción general
Descripción
N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide, also known as MLN4924, is a small molecule inhibitor that has garnered significant interest in the scientific community due to its potential in cancer therapy. This compound has been shown to selectively target and inhibit the activity of the NEDD8-activating enzyme (NAE), leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells. In
Mecanismo De Acción
N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide selectively inhibits the activity of the NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is required for the function of cullin-RING ubiquitin ligases (CRLs), which are responsible for the degradation of a wide range of cellular proteins, including those involved in cell cycle regulation and DNA damage response. Inhibition of NAE by N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in xenograft mouse models. In addition, N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide has been shown to sensitize cancer cells to radiation and chemotherapy, leading to enhanced anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide is its selectivity for NAE, which minimizes off-target effects. However, its potency and efficacy can be affected by factors such as drug stability, solubility, and delivery. In addition, N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide may have limited efficacy in certain types of cancer, and resistance to the drug can develop over time.
Direcciones Futuras
Future research on N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide could focus on developing more potent and stable analogs of the compound, as well as exploring its potential in combination therapy with other anti-cancer agents. In addition, further studies could investigate the mechanisms underlying resistance to N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide and identify strategies to overcome it. Finally, clinical trials could evaluate the safety and efficacy of N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide in a wider range of cancer types and patient populations.
Aplicaciones Científicas De Investigación
N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide has been extensively studied in preclinical and clinical settings for its potential in cancer therapy. It has been shown to exhibit potent anti-tumor activity in a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-[(5-chloro-2-morpholin-4-ylphenyl)carbamothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-13-2-4-14(5-3-13)18(24)22-19(26)21-16-12-15(20)6-7-17(16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H2,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFOSVNKORZRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B4386013.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4386018.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4386041.png)
![2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4386067.png)
![2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4386071.png)



![N-(2,3-dimethylphenyl)-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4386093.png)
![1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4386097.png)
![7-butyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386104.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4386112.png)